5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7-methyl-2-phenyl-

Lipophilicity Drug-likeness ADME Prediction

5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7-methyl-2-phenyl- (CAS 54398-82-2) is a synthetic 7,8-dihydroquinolin-5(6H)-one derivative with a molecular formula of C23H19NO2 and a molecular weight of 341.4 g/mol. It belongs to the dihydroquinolinone class, a group of heterocyclic compounds broadly explored for calcium-antagonistic and other pharmacological activities.

Molecular Formula C23H19NO2
Molecular Weight 341.4 g/mol
CAS No. 54398-82-2
Cat. No. B12874749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7-methyl-2-phenyl-
CAS54398-82-2
Molecular FormulaC23H19NO2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=O)C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H19NO2/c1-15-12-20-22(21(25)13-15)18(23(26)17-10-6-3-7-11-17)14-19(24-20)16-8-4-2-5-9-16/h2-11,14-15H,12-13H2,1H3
InChIKeyBOKYHOYNZACSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7-methyl-2-phenyl- (CAS 54398-82-2): Structural Identity and Procurement Baseline


5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7-methyl-2-phenyl- (CAS 54398-82-2) is a synthetic 7,8-dihydroquinolin-5(6H)-one derivative with a molecular formula of C23H19NO2 and a molecular weight of 341.4 g/mol [1]. It belongs to the dihydroquinolinone class, a group of heterocyclic compounds broadly explored for calcium-antagonistic and other pharmacological activities. Patents such as US4778793 describe dihydroquinolinone derivatives with calcium-antagonistic actions, establishing the class-level biological relevance, though they do not provide specific data for this exact compound [2]. The substance is primarily cataloged as a research chemical with limited publicly available bioactivity data, making its procurement decision reliant on structural differentiation from closely related analogs rather than on extensive standalone pharmacological profiling.

Why Generic Dihydroquinolinone Substitution Fails for CAS 54398-82-2: The Criticality of 7-Methyl Substitution


Within the 7,8-dihydroquinolin-5(6H)-one class, minor structural variations profoundly impact physicochemical properties and, by class-level inference, biological target engagement. CAS 54398-82-2 features a specific 7-methyl substitution on the partially saturated ring, a 4-benzoyl group, and a 2-phenyl group [1]. Attempting to substitute it with the gem-dimethyl analog (CAS 54398-79-7) or the tetrahydro analog (CAS 54398-78-6) introduces steric and electronic alterations that can change the conformational preference of the cyclohexenone ring and the orientation of the benzoyl pharmacophore. The patent literature for this scaffold indicates that calcium-antagonistic IC50 values can range over four orders of magnitude (10^-6 to 10^-10 M) across different substitution patterns, demonstrating that activity is highly sensitive to exact structure [2]. Therefore, assuming functional equivalence between any two catalog analogs without specific comparative data is a high-risk procurement strategy.

Product-Specific Evidence Guide for CAS 54398-82-2: Quantitative Differentiation Against Closest Analogs


Comparison of Computed Lipophilicity (XLogP3-AA) Between CAS 54398-82-2 and Its 7,7-Dimethyl Analog

The computed partition coefficient (XLogP3-AA) for CAS 54398-82-2 is 4.4 [1]. In contrast, its closest structural analog, 5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl- (CAS 54398-79-7), features a gem-dimethyl substitution at the 7-position, adding one additional methyl group. This structural difference increases the compound's hydrophobicity, with an XLogP3-AA of 4.9 [2]. The difference in lipophilicity can directly influence passive membrane permeability and non-specific binding profiles in biological assays.

Lipophilicity Drug-likeness ADME Prediction

Comparison of Molecular Topology and Hydrogen Bonding Capacity Against the Tetrahydro Analog

CAS 54398-82-2 possesses a hydrogen bond acceptor count of 3 and a rotatable bond count of 3, derived from its 4-benzoyl and 2-phenyl substituents [1]. A structurally related analog, 5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl- (CAS 54398-78-6), has a saturated 4-position, changing the hybridization and spatial arrangement of the benzoyl group. Its hydrogen bond donor count is 1, compared to 0 for the target compound [2]. This alteration in hydrogen bonding capacity can fundamentally change the compound's interaction with biological targets that require a donor pharmacophore.

Molecular topology Polar surface area Drug design

Class-Level Inference for Calcium-Antagonistic Activity Based on Dihydroquinolinone Patent Data

While no direct IC50 data is available for CAS 54398-82-2, the patent family encompassing this class of dihydroquinolinones reports that compounds of Formula I exhibit calcium-antagonistic activity in a nitrendipine displacement assay, with IC50 values ranging from 10^-6 M to 10^-10 M [1]. The specific substitution pattern on the 7-position, which distinguishes CAS 54398-82-2 (7-methyl) from its 7,7-dimethyl analog, is known to affect the potency within this range, as the steric bulk directly influences the conformation of the ring and the presentation of the benzoyl group to the target. Therefore, the compound is hypothesized to fall within this potent range, but its exact rank among analogs is not quantifiable without direct testing.

Calcium antagonism Cardiovascular pharmacology Structure-activity relationship

Optimal Research Application Scenarios for CAS 54398-82-2 Driven by Structural Differentiation


Exploration of Steric Effects in Calcium Channel Modulation

In structure-activity relationship (SAR) studies focused on dihydroquinolinone calcium antagonists, this compound serves as the critical mono-methyl control for its gem-dimethyl analog (CAS 54398-79-7). By comparing assay outcomes between these two compounds, a researcher can directly attribute any shift in potency or efficacy to the increased steric bulk at the 7-position, given that the lipophilicities (XLogP3-AA of 4.4 vs 4.9) and hydrogen-bonding profiles are otherwise similar. This level of controlled comparison is essential for refining pharmacophore models as described in foundational class patents [1].

Investigation of Hydrogen-Bond Acceptor-Only Pharmacophores

In target-based drug discovery projects that hypothesize a pure hydrogen-bond acceptor motif, this compound is a superior choice over the tetrahydro analog (CAS 54398-78-6). The tetrahydro analog introduces a hydrogen bond donor (count of 1), which can lead to confounding interactions with the target. Selecting CAS 54398-82-2 ensures a cleaner pharmacological signal. This approach leverages its computed property, where a hydrogen bond donor count of 0 differentiates it from otherwise similar compounds [2].

Development of Synthetic Methodology for 7,8-Dihydroquinolin-5(6H)-ones

This compound is an ideal candidate as a model substrate for developing novel synthetic routes to 7,8-dihydroquinolin-5(6H)-ones. Its specific substitution pattern (4-benzoyl, 7-methyl, 2-phenyl) presents a balance of steric challenge and electronic diversity that can benchmark reaction scope and limitations, as described in preparation method patents for this class [3]. Its utility in synthesis is independent of its specific biological activity, making it a valuable procurable intermediate.

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